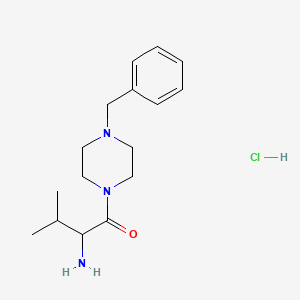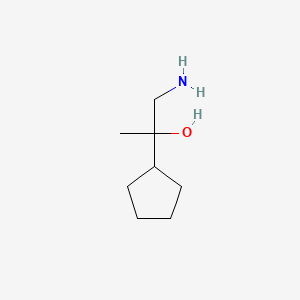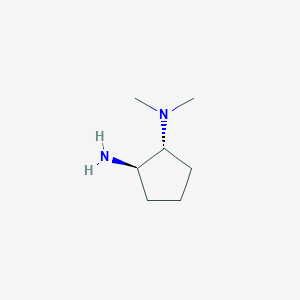
4-氨基-1-(4-苯基哌嗪-1-基)丁酮二盐酸盐
描述
“4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride” is a chemical compound with the molecular formula C14H23Cl2N3O and a molecular weight of 320.3 g/mol . It is typically available in powder form .
Physical And Chemical Properties Analysis
“4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride” is a powder at room temperature . Its molecular weight is 320.3 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.科学研究应用
亲和力对Sigma结合位点
- Perregaard等人(1995年)的研究探讨了与4-氨基-1-(4-苯基哌嗪-1-基)丁酮二盐酸盐相关的化合物,发现它们对sigma 1和sigma 2结合位点具有高亲和力。这些化合物还显示出对5-HT1A和5-HT2A、多巴胺D2和肾上腺素α1受体的亲和力(Perregaard, Moltzen, Meier, & Sanchez, 1995)。
抗精神病药潜力
- Peprah等人(2012年)对氟哌啶醇的同源哌嗪类似物进行了结构活性关系研究,该类似物在结构上类似于4-氨基-1-(4-苯基哌嗪-1-基)丁酮二盐酸盐。他们确定了几种具有抗精神病药潜力的新药物(Peprah, Zhu, Eyunni, Etukala, Setola, Roth, & Ablordeppey, 2012)。
抗癌和抗微生物活性
- Rathinamanivannan等人(2019年)合成了4-氨基-1-(4-苯基哌嗪-1-基)丁酮-1-酮的衍生物,并研究了它们的抗微生物和抗癌活性。他们采用了计算机辅助分子对接和体外实验来评估这些性质(Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019)。
抑制二肽基肽酶IV治疗糖尿病
- Kim等人(2005年)研究了与4-氨基-1-(4-苯基哌嗪-1-基)丁酮二盐酸盐相关的一系列β-氨基酰胺作为二肽基肽酶IV的抑制剂,用于治疗2型糖尿病。他们确定了一种具有优异选择性和体内有效性的强效口服活性化合物,在动物模型中表现出良好的选择性和体内效力(Kim, Wang, Beconi, Eiermann, Fisher, He, Hickey, Kowalchick, Leiting, Lyons, Marsilio, McCann, Patel, Petrov, Scapin, Patel, Roy, Wu, Wyvratt, Zhang, Zhu, Thornberry, & Weber, 2005)。
中枢神经系统受体亲和力
- Beduerftig等人(2001年)描述了一种新颖的合成方法,用于合成与4-氨基-1-(4-苯基哌嗪-1-基)丁酮二盐酸盐结构类似的化合物,并探索了它们与中枢神经系统受体的相互作用(Beduerftig, Weigl, & Wünsch, 2001)。
抗惊厥活性
- Kamiński等人(2015年)合成了混合化合物,包括4-氨基-1-(4-苯基哌嗪-1-基)丁酮-1-酮的衍生物,在临床前癫痫模型中显示出广谱抗惊厥活性(Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015)。
钙通道阻滞剂用于疼痛管理
- Noh等人(2011年)开发了一种与4-氨基-1-(4-苯基哌嗪-1-基)丁酮-1-酮相关的新型T型钙通道阻滞剂的定量方法,该方法在大鼠神经病理性疼痛模型中显示出作为止痛剂的潜力(Noh, Kim, Kam, Choo, Lee, & Kang, 2011)。
催化和合成应用
- Pourghasemi Lati等人(2018年)合成了4-(4-丙基哌嗪-1-基)丁烷-1-磺酸修饰的二氧化硅包覆磁性纳米颗粒。这些纳米颗粒被用作合成苯并噻唑基氨基苯甲基-2-萘酚的催化剂,展示了相关化合物在催化应用中的实用性(Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018)。
组胺H4受体配体
- Altenbach等人(2008年)研究了一系列2-氨基嘧啶作为组胺H4受体的配体,为类似化合物在抗炎和止痛应用中的作用提供了见解(Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, & Brioni, 2008)。
安全和危害
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. Precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For more detailed safety information, please refer to the compound’s Material Safety Data Sheet (MSDS).
属性
IUPAC Name |
4-amino-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-8-4-7-14(18)17-11-9-16(10-12-17)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEPKDJEGQVJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1527829.png)








![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)



